molecular formula C16H19ClN4O B2763050 (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1421442-45-6

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No. B2763050
CAS RN: 1421442-45-6
M. Wt: 318.81
InChI Key: ZVPCFMWBXRZGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

The molecular formula of the compound is C16H19ClN4O and the molecular weight is 318.81.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

Imidazoles are integral to a variety of therapeutic agents due to their biological significance and presence in many pharmaceutical drugs. The imidazole ring in the compound can be exploited to synthesize new drugs with potential antibacterial, antifungal, and antitumor activities . The chlorophenyl moiety could also contribute to the lipophilicity and thus the bioavailability of the resulting drugs.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

The compound can serve as a versatile building block for the synthesis of more complex heterocyclic structures, such as imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles, which are valuable in medicinal chemistry . These structures can be achieved via N–H functionalization, a method that allows for the construction of diverse heterocyclic scaffolds.

Pharmacology: Antitumor Activity

The imidazole ring is known to be a core structure in compounds exhibiting antitumor properties. Research has shown that certain imidazole derivatives can inhibit tumor cell lines, suggesting that this compound could be a precursor for antitumor agents .

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-15-3-1-2-14(12-15)16(22)21-10-8-19(9-11-21)6-7-20-5-4-18-13-20/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPCFMWBXRZGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone

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